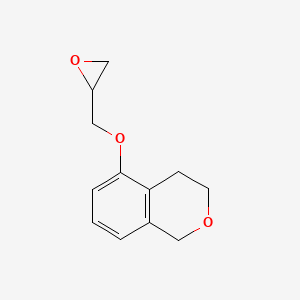
5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene is a chemical compound that features an oxirane (epoxide) ring attached to a dihydroisochromene structure
Applications De Recherche Scientifique
5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene typically involves the reaction of epichlorohydrin with a suitable precursor, such as 7-hydroxy-4-methyl-2H-chromen-2-one, under reflux conditions. This reaction yields 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one, which can then be further reacted with various azoles to produce a series of coumarin-derived azolyl ethanols .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines, thiols, or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring can yield diols, while nucleophilic substitution can produce a variety of substituted alcohols or ethers.
Mécanisme D'action
The mechanism of action of 5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene involves the reactivity of its epoxide ring. The epoxide ring can undergo ring-opening reactions, which can interact with various molecular targets, such as nucleophilic sites on proteins or DNA. These interactions can lead to modifications of the molecular targets, potentially altering their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Oxiran-2-ylmethoxy)benzoic acid: Similar in structure but with a benzoic acid moiety instead of the dihydroisochromene.
2-[4-[[(2RS)-Oxiran-2-yl]methoxy]phenyl]acetamide: Contains an oxirane ring attached to a phenylacetamide structure
Uniqueness
5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene is unique due to its combination of an epoxide ring with a dihydroisochromene structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Propriétés
IUPAC Name |
5-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-9-6-13-5-4-11(9)12(3-1)15-8-10-7-14-10/h1-3,10H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGHVXZCSKWOLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=CC=C2)OCC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
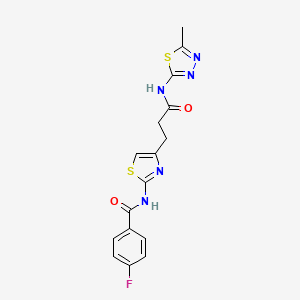
![2,3,5-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2662281.png)
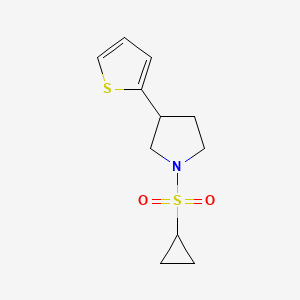
![1-(4-Fluorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2662283.png)
![4-methyl-1H,2H,3H,4H-cyclopenta[b]indole-2-carboxylic acid](/img/structure/B2662288.png)
![methyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2662290.png)
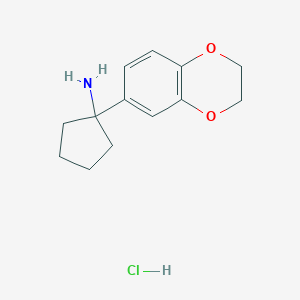
![3-(diethylamino)-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2662292.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B2662293.png)

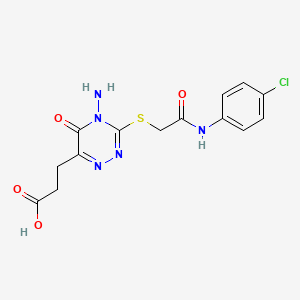
![2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2662297.png)
![(E)-N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2662298.png)
![8-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2662299.png)
